![molecular formula C12H19NO4 B1491112 (E)-4-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-4-oxobut-2-enoic acid CAS No. 2098157-65-2](/img/structure/B1491112.png)
(E)-4-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-4-oxobut-2-enoic acid
Overview
Description
(E)-4-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-4-oxobut-2-enoic acid, or (E)-4-(4-Methyl-3,3-dimethylpyrrolidin-1-yl)-4-oxobut-2-enoic acid, is a novel organic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a structural isomer of the commonly known compound 4-methyl-3,3-dimethylpyrrolidin-1-yl-4-oxobut-2-enoic acid (MDPBA), and has been shown to have a number of unique properties that make it a promising compound for use in various scientific research applications.
Scientific Research Applications
Spectroscopic and Structural Investigations
Research has synthesized derivatives similar to the requested compound, investigating their structures using spectroscopic methods and theoretical calculations. For example, derivatives such as (E) – oxo -4- ((4- methyl phenyl) amino)-4- oxobut-2-enoic acid and (E) -4- ((4- methoxy phenyl) amino)-4- oxobut -2- enoic acid were prepared and analyzed, showing effectiveness against various carcinoma cells based on their structural properties (Zayed, El-desawy, & Eladly, 2019).
Complex Formation and Luminescence
Another aspect of research on similar compounds involves the synthesis of complexes with metals such as cerium, thorium, and uranyl, using derivatives like (E)-4-(4-Methoxyphenoxy)-4-oxobut-2-enoic acid. These complexes were characterized and found to exhibit strong luminescence, suggesting potential applications in materials science and analytical chemistry (Liu, Duan, & Zeng, 2009).
Cycloaddition Reactions and Derivative Synthesis
Cycloaddition reactions of nitrile oxides to cyclic and open-chain 4-oxobut-2-enoic acid derivatives have been studied, revealing the potential for creating a variety of regioselective isoxazoline derivatives, which could have implications in synthetic organic chemistry and drug development (Fariña, Martín, Martín, & Guereñu, 1994).
Antibacterial Activities and Heterocyclic Compound Synthesis
Research has also focused on the synthesis of novel heterocyclic compounds from derivatives, examining their potential antibacterial activities. This includes the development of a series of compounds synthesized from 4-(4-bromophenyl)-4-oxobut-2-enoic acid, demonstrating the utility of these derivatives as precursors in medicinal chemistry (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).
properties
IUPAC Name |
(E)-4-[4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl]-4-oxobut-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2)8-13(6-9(12)7-17-3)10(14)4-5-11(15)16/h4-5,9H,6-8H2,1-3H3,(H,15,16)/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTUCDUMURVJNI-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1COC)C(=O)C=CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(CC1COC)C(=O)/C=C/C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-4-oxobut-2-enoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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